molecular formula C15H20N6OS B5579227 N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine

N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine

Cat. No. B5579227
M. Wt: 332.4 g/mol
InChI Key: CLKBJDOFAMWSHQ-UHFFFAOYSA-N
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Description

The compound , due to its complex structure and functional groups, is likely involved in a variety of chemical reactions and possesses unique physical and chemical properties. This molecule appears to be part of a class of compounds that have been explored for their potential in various fields, including pharmaceuticals and materials science, although specific applications related to drug use and dosage or side effects are excluded from this discussion.

Synthesis Analysis

The synthesis of compounds structurally related to the target molecule involves multi-step chemical reactions, starting from simpler precursors. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share a part of the structural framework with the target molecule, can be synthesized through hydrolytic cleavage or condensation reactions, followed by reactions with thiols to afford tetrahydro-1H-pyrazolo derivatives (Bol’but et al., 2014). Similar methodologies may be applicable for the synthesis of the target compound, involving key steps like condensation, cyclization, and functional group modifications.

Molecular Structure Analysis

The structural analysis of related pyrazolo and pyrimidine derivatives reveals complex tricyclic systems, often incorporating nitrogen atoms at strategic positions within the ring structures. These features are crucial for the biological activity and chemical reactivity of these molecules. X-ray diffraction and NMR spectroscopy are common techniques used for detailed structural elucidation, confirming the presence of specific substituents and the overall molecular geometry (Chimichi et al., 1994).

Chemical Reactions and Properties

Compounds similar to the target molecule participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions involving amino groups and thiols can lead to the formation of sulfanyl derivatives or cyclization to form new heterocyclic systems. The reactivity patterns observed in these compounds are indicative of their potential for further chemical modifications and applications in synthesis (Ivachtchenko et al., 2013).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystallinity, are closely related to their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations. Detailed studies on related compounds provide insights into how structural features influence physical properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are key factors that define the utility and application range of these compounds. The presence of multiple nitrogen atoms, for example, can impart basic characteristics, affecting their interaction with biological molecules and reactivity in synthetic pathways.

References:

properties

IUPAC Name

1-[2-[[(2-methylsulfanylpyrimidin-4-yl)amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-11(22)20-6-3-7-21-13(10-20)8-12(19-21)9-17-14-4-5-16-15(18-14)23-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBJDOFAMWSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN2C(=CC(=N2)CNC3=NC(=NC=C3)SC)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine

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